molecular formula C17H25FN4O2 B5640189 4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide

4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide

Cat. No. B5640189
M. Wt: 336.4 g/mol
InChI Key: OPRQJENSFLGWEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions, starting from basic piperazine structures and introducing various substituents. For example, N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for antiallergy activities, showcasing the versatility in modifying piperazine structures for biological applications (Walsh et al., 1990). The synthesis often involves condensation reactions, nucleophilic substitutions, and modifications to the core piperazine ring to introduce the desired functional groups.

Molecular Structure Analysis

The structure of related compounds has been elucidated using various spectroscopic techniques. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, NMR, IR, and CHN elemental analysis, confirming the molecular structure and the presence of specific functional groups (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives often undergo nucleophilic substitution reactions, condensation, and other chemical transformations that alter their chemical properties. These reactions are crucial for developing compounds with specific biological activities. For instance, derivatives of piperazine have been synthesized for their potential anti-acetylcholinesterase activities (Sugimoto et al., 1990).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

properties

IUPAC Name

4-[2-(dimethylamino)-2-(2-fluorophenyl)acetyl]-N,N-dimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O2/c1-19(2)15(13-7-5-6-8-14(13)18)16(23)21-9-11-22(12-10-21)17(24)20(3)4/h5-8,15H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRQJENSFLGWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1F)C(=O)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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